N-(3-chlorophenyl)-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide
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Overview
Description
N-(3-chlorophenyl)-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide is a complex organic compound characterized by the presence of chlorophenyl and phthalazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide typically involves multi-step organic reactions. One common method involves the reaction of 3-chlorophenylamine with 4-chlorobenzoyl chloride to form an intermediate, which is then reacted with phthalazinone under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(3-chlorophenyl)-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenylacetic acid
- 4-chlorobenzhydrylamine
- 4-chlorophenylmethylamine
Uniqueness
N-(3-chlorophenyl)-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide is unique due to its combination of chlorophenyl and phthalazinone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H17Cl2N3O2 |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]propanamide |
InChI |
InChI=1S/C23H17Cl2N3O2/c24-16-10-8-15(9-11-16)22-19-6-1-2-7-20(19)23(30)28(27-22)13-12-21(29)26-18-5-3-4-17(25)14-18/h1-11,14H,12-13H2,(H,26,29) |
InChI Key |
MCWKZDPQLWHJTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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